N-Palmitoylsphingomyelin

Catalog No.
S636060
CAS No.
6254-89-3
M.F
C39H79N2O6P
M. Wt
703.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Palmitoylsphingomyelin

CAS Number

6254-89-3

Product Name

N-Palmitoylsphingomyelin

IUPAC Name

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C39H79N2O6P

Molecular Weight

703.0 g/mol

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1

InChI Key

RWKUXQNLWDTSLO-GWQJGLRPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Synonyms

N-palmitoylsphingosine-phosphorylcholine, N-PSPC, palmitoylsphingomyelin

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

Membrane Structure and Function:

  • N-Palmitoylsphingomyelin is a major component of the plasma membrane, the outer layer of animal cells. It contributes to the stability and fluidity of the membrane, influencing various cellular functions like signal transduction and membrane trafficking. Source: National Institutes of Health: )

Cellular Signaling:

  • N-Palmitoylsphingomyelin can act as a platform for the assembly of signaling molecules, influencing various cellular processes like cell proliferation, differentiation, and apoptosis (programmed cell death). Source: National Center for Biotechnology Information: )

Neurological Function:

  • N-Palmitoylsphingomyelin is abundant in the myelin sheath, which insulates nerve fibers in the brain and spinal cord. Research suggests that its levels might be associated with neurological disorders like multiple sclerosis and Alzheimer's disease. Source: ScienceDirect:

Model Systems:

  • N-Palmitoylsphingomyelin is used in artificial membranes to mimic the structure and function of biological membranes. This allows researchers to study various cellular processes in a controlled environment. Source: National Institutes of Health: )

N-Palmitoylsphingomyelin is a type of sphingolipid characterized by a long-chain fatty acid, palmitic acid, attached to a sphingosine backbone. It is a major component of cell membranes, particularly in the myelin sheath that insulates nerve fibers. The chemical formula for N-Palmitoylsphingomyelin is C39H79N2O6P, and it plays a crucial role in maintaining membrane integrity and fluidity due to its unique structural properties .

The molecule consists of a hydrophobic tail formed by the palmitic acid and a hydrophilic head group containing phosphocholine. This amphiphilic nature allows N-Palmitoylsphingomyelin to participate in the formation of lipid bilayers, which are essential for cellular compartmentalization and signaling processes .

NPSM plays a crucial role in maintaining membrane structure and fluidity. The interaction of its hydrophobic tail with the interior of the membrane and the hydrophilic headgroup with the aqueous environment creates a stable bilayer structure [1]. Additionally, NPSM can interact with other membrane components and signaling molecules, influencing various cellular processes [4].

Literature Cited

  • mzCloud - Palmitoyl sphingomyelin:
  • Journal of Lipid Research - Sphingomyelins: Their role in normal and diseased states: )
  • Biochemistry Journal - An early step in sphingomyelin biosynthesis: Isolation and partial purification of a serine palmitoyltransferase from rat brain:
  • Cell Death & Differentiation - Sphingolipids: a nexus for cell death regulation:
  • Nature Reviews Neuroscience - Myelin breakdown and repair in multiple sclerosis:
  • Biochimica et Biophysica Acta (BBA) - Molecular Biology of the Cell - Sphingomyelinases: Structure, function and regulation:
  • [Archives of Toxicology - Sphingomyelin and cell death](

The synthesis of N-Palmitoylsphingomyelin involves several enzymatic reactions. The initial step is the condensation of L-serine with palmitoyl-CoA, catalyzed by serine palmitoyltransferase, producing dihydrosphingosine. This intermediate undergoes N-acylation to form ceramide, which is then converted into N-Palmitoylsphingomyelin through the action of sphingomyelin synthase. The reaction can be summarized as follows:

  • Condensation: L-serine + palmitoyl-CoA → dihydrosphingosine
  • N-acylation: Dihydrosphingosine → ceramide
  • Synthesis: Ceramide + phosphocholine → N-Palmitoylsphingomyelin + diacylglycerol .

N-Palmitoylsphingomyelin has significant biological functions, particularly in cell signaling and membrane dynamics. It is involved in the formation of lipid rafts—microdomains within cell membranes that facilitate protein-protein interactions and signal transduction pathways. The presence of cholesterol enhances the stability and functionality of these lipid rafts, where N-Palmitoylsphingomyelin contributes to membrane rigidity and organization .

Additionally, N-Palmitoylsphingomyelin participates in cellular processes such as apoptosis and inflammation by modulating the activity of various signaling molecules . Its hydrolysis by sphingomyelinases releases ceramide, which acts as a second messenger in many signaling pathways.

N-Palmitoylsphingomyelin can be synthesized through various chemical methods. One common approach involves the chemical acylation of sphingosine with palmitic acid derivatives under controlled conditions to yield N-Palmitoylsphingomyelin. Another method includes enzymatic synthesis using sphingomyelin synthase in vitro, which allows for more specific control over the reaction environment and product purity .

The synthesis can also be achieved using selectively deuterated substrates for detailed structural studies via nuclear magnetic resonance spectroscopy, providing insights into its interactions within lipid bilayers .

N-Palmitoylsphingomyelin has several applications in biochemistry and medicine:

  • Membrane Research: It serves as a model compound for studying membrane dynamics and lipid interactions.
  • Drug Delivery: Its ability to form stable lipid bilayers makes it suitable for developing drug delivery systems.
  • Neuroscience: Given its role in myelin sheath formation, it is crucial for research related to neurodegenerative diseases and demyelinating conditions .
  • Biomarkers: Changes in levels of N-Palmitoylsphingomyelin have been investigated as potential biomarkers for various diseases.

Studies have shown that N-Palmitoylsphingomyelin interacts significantly with cholesterol and other phospholipids such as dipalmitoylphosphatidylcholine. These interactions affect the physical properties of lipid bilayers, including phase transition temperatures and membrane fluidity. For instance, the presence of cholesterol reduces the transition temperature of N-Palmitoylsphingomyelin bilayers, indicating a more fluid state at physiological temperatures .

Molecular dynamics simulations have provided insights into how these interactions influence membrane organization and function, highlighting their importance in cellular processes such as signaling and transport .

Several compounds are structurally similar to N-Palmitoylsphingomyelin, including:

  • Sphingomyelin: A broader class that includes various acyl chain lengths; differs primarily in the fatty acid composition.
  • N-Acylsphingosines (e.g., N-Palmitoylsphingosine): Lacks the phosphocholine head group found in sphingomyelins; involved in different biological functions.
  • Dipalmitoylphosphatidylcholine: A phospholipid that shares some structural features but has different functional roles within membranes.
CompoundKey FeaturesUnique Aspects
SphingomyelinContains various fatty acids; essential for myelinationBroader class; variability in acyl chains
N-AcylsphingosinesLacks phosphate group; simpler structureDifferent roles; not involved in membrane rafts
DipalmitoylphosphatidylcholinePhospholipid; important for lung surfactantDifferent head group; affects membrane fluidity

N-Palmitoylsphingomyelin stands out due to its specific role in myelination and its unique interactions with cholesterol that influence membrane properties and cellular signaling pathways .

Chemical Structure and Molecular Formula

N-Palmitoylsphingomyelin (C39H79N2O6P) comprises three primary components:

  • Sphingosine backbone: An 18-carbon amino alcohol with a trans-double bond at position 4 (4E)
  • Palmitoyl group: A 16-carbon saturated fatty acid (hexadecanoic acid) amide-linked to the sphingosine amino group
  • Phosphorylcholine headgroup: A phosphate ester bonded to choline at the primary hydroxyl of sphingosine [1] [2].

The molecular architecture features:

  • Molecular weight: 703.0281 g/mol
  • Charge: Zwitterionic form at physiological pH due to phosphate (-1) and trimethylammonium (+1) groups
  • Hydrogen bond donors/acceptors: 3 donors (2 hydroxyls, 1 amide) / 6 acceptors (phosphate oxygens, amide carbonyl, hydroxyls) [2].

Table 1: Molecular descriptors of N-Palmitoylsphingomyelin

PropertyValue
Molecular formulaC39H79N2O6P
Exact mass703.0281 Da
Topological polar SA147 Ų
Heavy atom count48
Formal charge0

Stereochemical Configuration and Isomerism

The molecule exhibits three stereochemical elements:

  • Absolute configuration at C2 (S) and C3 (R) of the sphingosine backbone
  • Double bond geometry: 4E configuration in the sphingosine chain
  • Epimeric potential: Exists as single diastereomer due to fixed sphingosine stereochemistry [2].

Critical stereochemical features include:

  • The 2S,3R configuration creates a 3,4-erythro-dihydroxy motif essential for membrane interactions
  • The 4E double bond induces a kinked conformation in the sphingosine chain
  • No observable epimerization under physiological conditions due to stable amide linkage [1] [2].

Table 2: Stereochemical parameters

StereoelementTypeConfiguration
C2 (sphingosine)ChiralS
C3 (sphingosine)ChiralR
C4-C5 (sphingosine)Double bondE

Structural Analogues and Derivatives

N-Palmitoylsphingomyelin belongs to a family of sphingomyelins differentiated by acyl chain length and saturation:

Primary analogues:

  • N-Stearoylsphingomyelin (C41H83N2O6P): 18-carbon stearoyl group increases hydrophobicity by ~10% compared to palmitoylated form [3]
  • N-Lignoceroylsphingomyelin (C45H91N2O6P): 24-carbon acyl chain enhances lipid raft affinity

Derivative classes:

  • Hydroxylated variants: Additional hydroxyl groups on sphingosine (e.g., phytosphingosine-based)
  • Headgroup modifications: Replacement of choline with ethanolamine or serine
  • Double bond isomers: cis-4Z configuration alters membrane curvature induction [3].

Table 3: Comparative analysis of sphingomyelin analogues

CompoundAcyl ChainCarbonsMolecular Weight
N-PalmitoylsphingomyelinPalmitoyl16703.0281
N-StearoylsphingomyelinStearoyl18731.0813
N-LignoceroylsphingomyelinLignoceroyl24815.1881

Nomenclature and Classification within Sphingolipids

The systematic IUPAC name reflects three structural domains:

  • Sphingoid base: (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-ene
  • Acyl group: Hexadecanoyl (C16:0)
  • Phosphodiester: 2-(trimethylazaniumyl)ethyl phosphate

Classification hierarchy:

  • Main class: Sphingolipids
  • Subclass: Phosphosphingolipids
  • Family: Sphingomyelins
  • Subtype: N-acylsphingosine-1-phosphocholines

Database identifiers:

  • HMDB: HMDB0010169
  • LIPID MAPS: LMSP03010003
  • ChEBI: CHEBI:78646 [1] [2]

The structural nomenclature adheres to sphingolipid classification rules where:

  • "N-" denotes amide linkage position
  • "Palmitoyl" specifies the C16:0 fatty acid
  • "Sphingomyelin" indicates phosphocholine headgroup attachment [1] [3].

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

702.56757524 g/mol

Monoisotopic Mass

702.56757524 g/mol

Heavy Atom Count

48

UNII

804F5DLI9L

Other CAS

6254-89-3

Wikipedia

N-palmitoylsphingomyelin

Use Classification

Lipids -> Sphingolipids [SP] -> Phosphosphingolipids [SP03] -> Ceramide phosphocholines (sphingomyelins) [SP0301]

Dates

Modify: 2023-08-15
1.Megha,Sawatzki, P.,Kolter, T., et al. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts). Biochimica et Biophysica Acta 1768(9), 2205-2212 (2007).

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